molecular formula C11H22O B1345726 1-Cyclohexyl-1-pentanol CAS No. 93548-33-5

1-Cyclohexyl-1-pentanol

Cat. No.: B1345726
CAS No.: 93548-33-5
M. Wt: 170.29 g/mol
InChI Key: PKXSPCMDZCKLCI-UHFFFAOYSA-N
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Description

Historical Context of Cyclic Alcohol Synthesis and Applications in Advanced Organic Chemistry

The synthesis of cyclic alcohols has been a cornerstone of organic chemistry, providing essential building blocks for a wide array of complex molecules. mmsl.czresearchgate.net Historically, the preparation of tertiary alcohols like 1-cyclohexyl-1-pentanol has been pivotal. One of the most established and versatile methods for synthesizing such compounds is the Grignard reaction. organic-chemistry.orgacs.org This reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a ketone or aldehyde. organic-chemistry.org In the case of this compound, this could be achieved by reacting a cyclohexyl Grignard reagent with pentan-2-one or a pentyl Grignard reagent with cyclohexanone (B45756). organicchemistrytutor.combritannica.com

Another significant class of reagents used for this purpose are organolithium reagents. wikipedia.orguoanbar.edu.iq These compounds, containing a carbon-lithium bond, are highly reactive nucleophiles that readily add to carbonyl compounds to form alcohols. wikipedia.orgmasterorganicchemistry.com The choice between Grignard and organolithium reagents often depends on factors like steric hindrance and the presence of other functional groups. wikipedia.org

Cyclic alcohols, once synthesized, have found broad applications in organic chemistry. They serve as crucial intermediates in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. ontosight.aimmsl.cz The hydroxyl group of these alcohols can be further functionalized, allowing for the construction of more complex molecular architectures. wikipedia.org

Contemporary Research Significance in Synthetic Methodology Development

In modern organic synthesis, this compound and related cyclic alcohols continue to be relevant. Research focuses on developing more efficient and selective synthetic methods. organic-chemistry.org For instance, recent advancements in catalysis have led to metal-free or more environmentally benign catalytic systems for nucleophilic additions to ketones. organic-chemistry.org

The development of methods for the ring expansion of cyclic alcohols is an active area of research. nih.gov These reactions can provide access to medium-ring ketones, which are valuable synthetic intermediates. nih.gov Furthermore, the stereoselective synthesis of chiral alcohols remains a significant challenge and a major focus of contemporary research, with applications in the synthesis of enantiomerically pure pharmaceuticals. nih.gov The conversion of cyclic alcohols to other functional groups, such as amides with retention of stereochemistry, is another area of ongoing investigation. nih.gov

Structural Basis for Reactivity and Stereochemical Considerations in this compound Systems

The reactivity of this compound is largely dictated by its structure. The tertiary nature of the alcohol, with the hydroxyl group attached to a carbon bonded to three other carbon atoms, influences its chemical behavior. cuny.edu For example, tertiary alcohols are resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. wikipedia.orgquora.com

The bulky cyclohexyl group introduces significant steric hindrance around the hydroxyl group. This steric bulk can influence the rates and outcomes of reactions. organic-chemistry.org For example, in nucleophilic substitution reactions, the bulky nature of the substrate can favor elimination pathways over substitution.

From a stereochemical perspective, the carbon atom bearing the hydroxyl group in this compound is a stereocenter if the substituents on the cyclohexyl ring are not symmetrical relative to the point of attachment. This gives rise to the possibility of enantiomers. The synthesis of a single enantiomer often requires the use of chiral catalysts or starting materials. The determination of the absolute stereochemistry of such chiral alcohols is a crucial aspect of their characterization. jst.go.jp

Physicochemical Properties of this compound chemeo.comnih.gov

PropertyValueUnit
Molecular Weight170.30 g/mol
Molecular FormulaC₁₁H₂₂O
AppearanceColorless to Almost colorless clear liquid
Purity>95.0% (GC)
Normal Boiling Point562.37K
Normal Melting Point266.93K
Enthalpy of Vaporization56.80kJ/mol
Enthalpy of Fusion16.65kJ/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXSPCMDZCKLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918348
Record name 1-Cyclohexylpentan-1-ol
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Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93548-33-5, 7338-43-4
Record name 1-Cyclohexyl-1-pentanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpentan-1-ol
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Record name (-)-1-CYCLOHEXYL-1-PENTANOL
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Advanced Synthetic Methodologies for 1 Cyclohexyl 1 Pentanol

Catalytic Hydrogenation Approaches for Substituted Cyclohexanone (B45756) Precursors

Catalytic hydrogenation represents a robust and widely utilized method for the reduction of ketones to alcohols. This process involves the addition of hydrogen (H₂) across the carbonyl (C=O) double bond in the presence of a metal catalyst. The precursor for 1-cyclohexyl-1-pentanol is 1-cyclohexylpentan-1-one.

Optimization of Heterogeneous Catalyst Systems (e.g., Palladium on Carbon, Rhodium on Carbon) for Selective Reduction

The choice of catalyst is critical for achieving high efficiency and selectivity in ketone hydrogenation. Heterogeneous catalysts, such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), are frequently employed due to their high activity, stability, and ease of separation from the reaction mixture.

Rhodium on Carbon (Rh/C): This catalyst is particularly effective for the hydrogenation of both the carbonyl group and aromatic rings, though conditions can be tuned for selective ketone reduction. For instance, in the synthesis of a similar compound, 1-cyclohexyl-1-ethanol from methyl phenyl ketone, a Rh/C catalyst demonstrated high efficiency. mdpi.com The reaction pathway for aromatic ketones often involves the initial reduction of the carbonyl group, followed by the hydrogenation of the aromatic ring at more elevated temperatures. mdpi.com Rhodium-based catalysts can be tailored for high selectivity between hydrogenation of the ketone and hydrodeoxygenation to the corresponding alkane by adjusting reaction temperature. researchgate.net

Palladium on Carbon (Pd/C): Pd/C is another standard catalyst for hydrogenation. While highly active, its selectivity can sometimes be a challenge, as it can also catalyze the hydrogenolysis of other functional groups under certain conditions. mdpi.com However, for the straightforward reduction of a saturated ketone like 1-cyclohexylpentan-1-one to this compound, Pd/C is a viable and cost-effective option. The process is generally slower for carbonyl groups compared to carbon-carbon double bonds, necessitating more strenuous conditions. libretexts.org

Influence of Reaction Conditions, Pressure, and Temperature on Yield and Selectivity

The outcome of catalytic hydrogenation is highly dependent on reaction parameters such as temperature, pressure, and solvent. Optimizing these conditions is essential for maximizing the yield of this compound while minimizing side reactions.

Temperature: Moderate temperatures are typically preferred. For the reduction of aromatic ketones using Rh/C, initial carbonyl reduction can be achieved at 25°C, with ring hydrogenation requiring higher temperatures around 50°C. mdpi.com Another process for a similar synthesis specifies a temperature range of 40-50°C.

Pressure: Hydrogen pressure is a key driver of the reaction rate. Low to moderate pressures are often sufficient. For example, a hydrogen pressure of 3-4 atmospheres has been used effectively in the synthesis of 1-cyclohexyl-1-ethanol. Industrial applications may utilize higher pressures, in the range of 2 to 8 MPa.

Solvents: The choice of solvent can influence catalyst activity and product solubility. Alcohols such as ethanol (B145695) and methanol (B129727) are common solvents for these reactions.

Table 1: Representative Reaction Conditions for Ketone Hydrogenation

Parameter Condition 1 Condition 2
Catalyst Rh/C Rh/Al₂O₃
Temperature 40-50 °C 25-50 °C mdpi.com
Pressure 3-4 atm -

| Solvent | Ethanol | Methanol mdpi.com |

Industrial Production Methodologies and Scalability

Catalytic hydrogenation is a highly scalable and industrially relevant process. The use of heterogeneous catalysts simplifies product purification, as the catalyst can be removed by simple filtration and potentially reused, which is economically advantageous for large-scale production.

Industrial-scale synthesis is typically carried out in specialized reactors, such as autoclaves, which can safely handle hydrogen gas at elevated pressures and temperatures. The process described for synthesizing 1-cyclohexyl-1-ethanol, yielding 19.3g with a 95% yield, indicates a method that is efficient and amenable to scaling up for industrial production. The robustness of catalysts like Pd/C and Rh/C, combined with the efficiency of the hydrogenation process, makes it a preferred method for the large-scale manufacturing of alcohols from ketone precursors.

Chemo- and Regioselective Reduction of Carbonyl Precursors

When a molecule contains multiple functional groups, chemo- and regioselectivity become paramount. For the synthesis of this compound from 1-cyclohexylpentan-1-one, the primary goal is the selective reduction of the ketone carbonyl group. Complex metal hydrides are powerful reagents for this transformation.

Application of Complex Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Complex metal hydrides serve as a source of the hydride ion (H⁻), which acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. libretexts.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.compressbooks.pub It is known for its excellent chemoselectivity, as it does not typically reduce less reactive carbonyl compounds like esters or amides under standard conditions. masterorganicchemistry.com The reduction of 1-cyclohexylpentan-1-one with NaBH₄ would efficiently yield this compound. pressbooks.pub

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and reactive reducing agent than NaBH₄. libretexts.org It can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. libretexts.orgchemguide.co.uk While highly effective, its lower selectivity means that if other reducible functional groups were present in the precursor molecule, they would likely be reduced as well. Due to its high reactivity, especially with protic solvents, it requires careful handling. chemguide.co.uk

The general mechanism for both reagents involves the nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated during a workup step (often with water or a mild acid) to give the final alcohol product. organicchemistrytutor.com

Table 2: Comparison of Common Hydride Reducing Agents for Ketone Reduction

Reagent Formula Reactivity Selectivity Typical Solvents
Sodium Borohydride NaBH₄ Moderate High (Aldehydes, Ketones) masterorganicchemistry.com Protic (Methanol, Ethanol) chemguide.co.uk

Solvent Effects and Stereocontrol in Hydride Reduction Pathways

The choice of solvent is crucial, particularly when using highly reactive hydride reagents.

Solvent Effects: Sodium borohydride is stable and commonly used in protic solvents like methanol and ethanol, which also serve to protonate the alkoxide intermediate. chemguide.co.uk In contrast, lithium aluminum hydride reacts violently with protic solvents and must be used in anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The final protonation step is carried out in a separate acidic workup.

Stereocontrol: The reduction of an unsymmetrical ketone like 1-cyclohexylpentan-1-one results in the formation of a new chiral center at the carbinol carbon. The carbonyl group is planar, allowing the hydride nucleophile to attack from either face of the molecule with roughly equal probability. chemistrysteps.com Consequently, without the use of a chiral reducing agent or catalyst, the reduction of 1-cyclohexylpentan-1-one with achiral reagents like NaBH₄ or LiAlH₄ will produce a racemic mixture of the two possible enantiomers of this compound. chemistrysteps.com

Organometallic Reagent-Mediated Syntheses

The formation of carbon-carbon bonds via organometallic reagents stands as a cornerstone of modern organic synthesis. For the construction of secondary alcohols like this compound, these reagents provide a powerful and versatile toolkit. This section explores the application of Grignard, organomanganese, and other organometallic reagents in the synthesis of the target molecule.

Grignard Reactions for Carbon-Carbon Bond Formation with Cyclic Electrophiles

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental method for creating carbon-carbon bonds. nih.gov The synthesis of this compound can be efficiently achieved by the nucleophilic addition of a pentyl Grignard reagent to the electrophilic carbonyl carbon of cyclohexanone.

The reaction involves the preparation of the Grignard reagent, typically pentylmagnesium bromide, by reacting 1-bromopentane (B41390) with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org This organometallic species, which has characteristics similar to a carbanion, is a potent nucleophile. libretexts.org The subsequent reaction with the cyclic electrophile, cyclohexanone, proceeds via a nucleophilic attack on the carbonyl carbon. This step forms a tetrahedral magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid), yields the final product, this compound. libretexts.orgkhanacademy.org

Reaction Scheme:

Formation of Grignard Reagent: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr (in dry ether/THF)

Addition to Cyclohexanone: CH₃(CH₂)₄MgBr + C₆H₁₀O → C₆H₁₁(CH₂(CH₂)₃CH₃)OMgBr

Acidic Workup: C₆H₁₁(CH₂(CH₂)₃CH₃)OMgBr + H₃O⁺ → C₁₁H₂₂O + Mg(OH)Br

The versatility of this method allows for the synthesis of a wide range of secondary alcohols by varying the Grignard reagent and the cyclic ketone. libretexts.org

Reactant 1 (Grignard)Reactant 2 (Electrophile)ProductAlcohol Class
Pentylmagnesium bromideCyclohexanoneThis compoundSecondary
Cyclohexylmagnesium bromidePentanalThis compoundSecondary
Methylmagnesium bromideCyclohexanone1-MethylcyclohexanolTertiary

Exploration of Reactivity of Organomanganese Reagents

While widely used, Grignard reagents can sometimes lead to side reactions. Organomanganese reagents have emerged as a valuable alternative, offering a different reactivity profile that can enhance selectivity. wikipedia.org These reagents are typically prepared by the transmetalation of manganese(II) halides (like MnCl₂ or MnI₂) with organolithium or organomagnesium compounds. wikipedia.orgslideshare.net

Key characteristics of organomanganese reagents include:

Intermediate Reactivity: Their reactivity is generally considered intermediate between the highly reactive organolithium/organomagnesium compounds and the less reactive organozinc or organocadmium compounds. slideshare.net

Enhanced Chemoselectivity: Organomanganese halides exhibit high chemoselectivity, reacting readily with aldehydes while leaving ketones intact in the same molecule. researchgate.net This allows for selective transformations in multifunctional compounds.

Steric Sensitivity: They are more sensitive to steric hindrance than to electronic effects, which can be exploited for regioselective synthesis. wikipedia.org

Cost-Effectiveness: Manganese is an inexpensive and abundant metal, making these reagents an economically attractive option. wikipedia.org

In the context of synthesizing this compound, a pentylmanganese halide could be reacted with cyclohexanone. While the selectivity advantage is not critical for this specific transformation, the use of organomanganese reagents is particularly beneficial in more complex syntheses where sensitive functional groups must be tolerated. They behave like "soft" Grignard reagents, reacting efficiently with aldehydes and ketones to produce alcohols. wikipedia.orgslideshare.net

Reagent TypeGeneral ReactivityKey Advantage
OrganolithiumVery HighHigh nucleophilicity
Grignard (Organomagnesium)HighVersatile, widely used
OrganomanganeseIntermediateHigh chemoselectivity (aldehydes vs. ketones)
OrganozincModerateTolerates more functional groups

Novel One-Pot Synthetic Strategies for Secondary Alcohols from Carboxylic Esters

Synthesizing secondary alcohols from carboxylic esters using traditional organometallic reagents like Grignard or organolithium compounds is challenging. These reagents typically add to the ester twice. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. libretexts.orglibretexts.orgyoutube.com

To achieve the synthesis of a secondary alcohol like this compound from an ester in a one-pot process, this over-addition must be controlled. One potential strategy involves the use of formate (B1220265) esters. Since formate esters lack an alkyl or aryl group attached to the carbonyl (R=H), their reaction with a Grignard reagent yields a secondary alcohol after the two-addition sequence. libretexts.org For example, reacting cyclohexyl formate with pentylmagnesium bromide could theoretically produce di-n-pentylmethanol and cyclohexanol (B46403), not the desired product.

A more viable, albeit multi-step, one-pot approach would involve:

Formation of a Ketone: Reacting a carboxylic acid derivative, such as cyclohexanecarbonyl chloride, with a less reactive organometallic reagent like a lithium dialkylcuprate (Gilman reagent) or an organocadmium reagent. These reagents add only once to form the ketone (cyclohexyl pentyl ketone). libretexts.org

In-situ Reduction: Introducing a reducing agent into the same pot to reduce the newly formed ketone to the desired secondary alcohol, this compound.

This sequence allows for the transformation from an ester-level starting material to a secondary alcohol within a single reaction vessel, avoiding the isolation of the intermediate ketone.

Emerging Synthetic Routes for this compound and Related Analogs

Beyond classical organometallic additions, research continues to uncover novel and more efficient synthetic pathways. Catalytic hydrogenation and advancements in reagent preparation represent promising frontiers for the synthesis of this compound and its structural analogs.

A significant emerging route involves the catalytic hydrogenation of aromatic precursors. For instance, the synthesis of 1-cyclohexyl-1-ethanol has been demonstrated with high yield (95%) via the low-pressure hydrogenation of acetophenone (B1666503) using a rhodium-on-carbon (Rh/C) catalyst. google.com A similar strategy can be applied to synthesize this compound by starting with 1-phenyl-1-pentanone. This reaction hydrogenates both the phenyl ring to a cyclohexane (B81311) ring and the ketone to a secondary alcohol. Various catalysts, including ruthenium, rhodium, and platinum-based systems, are effective for this type of transformation. google.comgoogle.com

Example Hydrogenation Route:

Starting Material: 1-phenyl-1-pentanone

Reagents: H₂ gas, Catalyst (e.g., Rh/C, Ru/SiO₂)

Conditions: Moderate temperature (e.g., 50-170 °C) and pressure google.com

Product: this compound

Another area of innovation lies in the preparation of the reagents themselves. Mechanochemical synthesis, using techniques like ball milling, allows for the preparation of Grignard reagents in paste form, often under solvent-free conditions and even in the air. nih.gov This approach presents significant environmental and economic advantages over traditional methods that require strict anhydrous conditions and large volumes of organic solvents. nih.gov

The synthesis of related analogs, such as 5-cyclohexyl-1-pentanol, has been achieved through the complete hydrogenation of 5-phenyl-1-pentanol using a platinum oxide (PtO₂) catalyst. prepchem.com These methodologies are crucial for creating libraries of related compounds for applications in materials science and medicinal chemistry, such as in the synthesis of gabapentin (B195806) analogs, where the cyclohexyl motif is a key structural feature. wikipedia.org

Elucidation of Reaction Mechanisms in 1 Cyclohexyl 1 Pentanol Chemistry

Mechanistic Pathways of Oxidation Reactions

The oxidation of secondary alcohols, such as 1-Cyclohexyl-1-pentanol, is a cornerstone transformation in organic synthesis, leading to the formation of ketones. The intricacies of these reactions are governed by the nature of the oxidant and the reaction conditions.

Two-Electron Oxidation Processes to Corresponding Ketones

The oxidation of this compound to its corresponding ketone, Cyclohexyl pentyl ketone, fundamentally involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon (the carbon atom bonded to the hydroxyl group). This process is formally a two-electron oxidation.

A common and illustrative mechanism for this transformation involves the use of chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of a strong acid. The reaction proceeds through the following key steps:

Formation of a Chromate (B82759) Ester: The alcohol oxygen of this compound acts as a nucleophile, attacking the chromium atom of the oxidizing agent. Following proton transfers, a chromate ester intermediate is formed.

E2-like Elimination: A base (often water) abstracts the proton from the carbinol carbon. Concurrently, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond. This concerted step also involves the cleavage of the O-Cr bond, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).

Kinetic and Thermodynamic Aspects of Oxidation Pathways

The rate of oxidation of secondary alcohols is influenced by several factors, including the nature of the oxidant and the structure of the alcohol. For the oxidation of this compound, the reaction kinetics are typically first order in both the alcohol and the oxidant.

Table 1: Hypothetical Kinetic Data for the Oxidation of a Secondary Alcohol at 25°C
Experiment[Secondary Alcohol] (mol/L)[Oxidant] (mol/L)Initial Rate (mol/L·s)
10.100.102.5 x 10-5
20.200.105.0 x 10-5
30.100.205.0 x 10-5

From a thermodynamic perspective, the oxidation of a secondary alcohol to a ketone is an exothermic process, driven by the formation of the stable carbonyl group. The change in enthalpy (ΔH) for such reactions is generally negative, indicating that the products are energetically more stable than the reactants.

Thermodynamic Parameters: The activation energy (Ea) for the oxidation of secondary alcohols typically falls in a range that allows the reaction to proceed at a measurable rate at or above room temperature. The entropy of activation (ΔS‡) is often negative, reflecting the more ordered transition state of the bimolecular reaction.

Regioselectivity and Chemo-selectivity in Oxidative Transformations

Regioselectivity is not a primary concern in the oxidation of a simple secondary alcohol like this compound, as there is only one hydroxyl group to be oxidized. However, in more complex molecules with multiple hydroxyl groups of different types (primary, secondary, tertiary), regioselectivity becomes a critical factor. Generally, primary alcohols are more sterically accessible and can be oxidized more readily than secondary alcohols under certain conditions.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of other sensitive functional groups. The choice of oxidizing agent is paramount in achieving high chemo-selectivity. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are often employed to oxidize secondary alcohols to ketones without affecting other oxidizable groups like alkenes or alkynes that might be present in the molecule. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can lead to over-oxidation or side reactions with other functional groups.

For instance, if this compound were part of a larger molecule containing a primary alcohol, a chemo-selective oxidizing agent could be chosen to preferentially oxidize the primary alcohol to an aldehyde while leaving the secondary alcohol intact, or vice-versa, depending on the steric and electronic environment.

Dehydration Mechanisms and Alkene Formation

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that leads to the formation of alkenes. For a secondary alcohol like this compound, this transformation typically proceeds through an E1 mechanism.

E1 Elimination Pathways under Acidic Conditions

The E1 (Elimination, Unimolecular) mechanism for the dehydration of this compound under acidic conditions involves the following steps:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, leading to the formation of a secondary carbocation at the carbon that was bonded to the hydroxyl group. This step is the rate-determining step of the E1 reaction.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then move to form a new π-bond between the two carbon atoms, resulting in the formation of an alkene.

In the case of this compound, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of alkene isomers. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.

Analysis of Carbocation Intermediates and Rearrangements

The stability of the carbocation intermediate is a key factor in E1 reactions. The initially formed secondary carbocation from this compound is relatively stable. However, carbocations are known to undergo rearrangements to form more stable species if possible.

Carbocation Stability Order: Tertiary > Secondary > Primary

In the case of the carbocation derived from this compound, a hydride shift (the migration of a hydrogen atom with its pair of electrons) from an adjacent carbon could potentially lead to a more stable carbocation.

Let's analyze the potential rearrangements for the 1-cyclohexyl-1-pentyl cation:

Initial Carbocation: A secondary carbocation on the first carbon of the pentyl chain.

Potential Hydride Shift: A hydride shift from the adjacent carbon on the cyclohexane (B81311) ring would also result in a secondary carbocation. A hydride shift from the second carbon of the pentyl chain would also form a secondary carbocation. Therefore, a simple hydride shift is unlikely to offer a significant stability advantage.

Potential Alkyl Shift: An alkyl shift (migration of the cyclohexyl group or a portion of the pentyl chain) is also a possibility, though generally less common than hydride shifts unless it leads to a significantly more stable carbocation (e.g., formation of a tertiary carbocation or relief of ring strain).

Given the structure of this compound, significant carbocation rearrangement is not highly probable as it would not lead to a more stable tertiary carbocation. Therefore, the primary alkene products are expected to arise from the deprotonation of the initially formed secondary carbocation.

Potential Alkene Products from Dehydration of this compound:

Table 2: Predicted Alkene Products from the Dehydration of this compound
Alkene ProductStructureSubstitution of Double BondPredicted Abundance
1-Cyclohexyl-1-penteneCyclohexyl-CH=CH-CH₂-CH₂-CH₃DisubstitutedMajor (Zaitsev's Product)
(Penten-1-ylidene)cyclohexaneCyclohexylidene=CH-CH₂-CH₂-CH₃DisubstitutedMinor

The relative yields of these products would depend on the specific reaction conditions, such as temperature and the nature of the acid catalyst, which can influence the transition state energies for the deprotonation step.

Stereochemical Outcomes of Dehydration Reactions and Zaitsev's Rule

The dehydration of alcohols, such as this compound, is an elimination reaction that results in the formation of an alkene through the removal of a water molecule. libretexts.org This process is typically catalyzed by strong acids, like sulfuric acid or phosphoric acid, and often requires heat. chemistrysteps.commasterorganicchemistry.com For secondary alcohols like this compound, the reaction generally proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org

The mechanism involves the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). libretexts.org Subsequently, the water molecule departs, forming a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon, leading to the formation of a double bond.

In the case of this compound, there are two distinct beta-carbons from which a proton can be removed, leading to two potential constitutional isomers as products.

Proton removal from the cyclohexane ring: This results in the formation of 1-pentylidenecyclohexane.

Proton removal from the pentyl chain: This leads to the formation of 1-cyclohexyl-1-pentene.

The regioselectivity of this reaction is governed by Zaitsev's Rule , which states that the major product of an elimination reaction will be the more stable, more highly substituted alkene. chemistrysteps.commasterorganicchemistry.com The stability of an alkene increases with the number of alkyl groups attached to the carbons of the double bond. youtube.com

1-cyclohexyl-1-pentene is a trisubstituted alkene (the two carbons of the double bond are attached to three other carbon groups).

1-pentylidenecyclohexane is a disubstituted alkene.

According to Zaitsev's rule, 1-cyclohexyl-1-pentene is the thermodynamically more stable and therefore the major product. youtube.com Furthermore, the formation of 1-cyclohexyl-1-pentene can result in stereoisomers, specifically (E) and (Z) isomers, due to the different possible spatial arrangements of the substituents around the double bond. Generally, the trans (E) isomer is favored over the cis (Z) isomer because it is more stable due to reduced steric strain. masterorganicchemistry.com

ReactantPossible Alkene ProductsAlkene SubstitutionPredicted Outcome (Zaitsev's Rule)
This compound1-cyclohexyl-1-penteneTrisubstitutedMajor Product
1-pentylidenecyclohexaneDisubstitutedMinor Product

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is a poor leaving group because its conjugate acid, the hydroxide (B78521) ion (OH⁻), is a strong base. chemistrysteps.com Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a good leaving group.

As a secondary alcohol, this compound can undergo nucleophilic substitution via either the S_N1 (substitution, nucleophilic, unimolecular) or S_N2 (substitution, nucleophilic, bimolecular) mechanism, with the pathway being influenced by reaction conditions such as the solvent, the nature of the nucleophile, and the leaving group. chemistrysteps.com

S_N1 Mechanism: This is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar secondary carbocation intermediate. chemicalnote.comucsb.edu This intermediate is then rapidly attacked by the nucleophile from either face. chemicalnote.com S_N1 reactions are favored by polar protic solvents (which stabilize the carbocation intermediate), weak nucleophiles, and good leaving groups. organic-chemistry.orglibretexts.org For secondary alcohols, this pathway is common, especially with strongly acidic hydrogen halides. libretexts.org

S_N2 Mechanism: This is a one-step, or concerted, process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org The attack occurs from the side opposite to the leaving group (backside attack). chemicalnote.com This mechanism is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction center. masterorganicchemistry.com The rate of an S_N2 reaction depends on the concentration of both the substrate and the nucleophile. youtube.com

FeatureS_N1 MechanismS_N2 Mechanism
Rate Determining StepUnimolecular (Substrate only) masterorganicchemistry.comBimolecular (Substrate and Nucleophile) libretexts.org
IntermediateCarbocation chemicalnote.comNone (Transition State) chemicalnote.com
NucleophileWeak nucleophiles are effective organic-chemistry.orgRequires a strong nucleophile
SolventFavored by polar protic solvents (e.g., water, ethanol) libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO) chemistrysteps.com
StereochemistryRacemization (mixture of inversion and retention) masterorganicchemistry.comneetchennai.comInversion of configuration organic-chemistry.orgneetchennai.com
RearrangementsPossible, to form a more stable carbocation chemistrysteps.comNot possible

To facilitate substitution, the hydroxyl group must be activated. A common method is protonation in the presence of a strong acid (like HBr or HCl). chemistrysteps.comlibretexts.org The alcohol's oxygen atom acts as a Lewis base, accepting a proton to form a protonated alcohol, also known as an oxonium ion (R-OH₂⁺). libretexts.orglibretexts.org This converts the poor leaving group (OH⁻) into an excellent leaving group (a neutral water molecule, H₂O). libretexts.orglibretexts.org

Other reagents can also be used to convert the hydroxyl group into a good leaving group without requiring strongly acidic conditions:

Thionyl chloride (SOCl₂) in the presence of pyridine (B92270) converts alcohols to alkyl chlorides. chemistrysteps.comlibretexts.org

Phosphorus tribromide (PBr₃) is used to convert primary and secondary alcohols into alkyl bromides. chemistrysteps.comedubull.com

Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) react with alcohols in the presence of a base like pyridine to form sulfonate esters (e.g., tosylates, -OTs). Tosylates are excellent leaving groups, comparable to halides. chemistrysteps.com

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center, such as the carbinol carbon of this compound, is a key indicator of the underlying mechanism.

Inversion of Configuration (S_N2): In an S_N2 reaction, the nucleophile performs a "backside attack," approaching the carbon from the side opposite the leaving group. This forces the other three groups on the carbon to invert, similar to an umbrella turning inside out in the wind. organic-chemistry.orgneetchennai.com This process, known as Walden inversion, results in a single product with a configuration opposite to that of the starting material. quora.com If the starting alcohol is, for example, the (R)-enantiomer, the S_N2 product will be the (S)-enantiomer.

Retention and Inversion (S_N1): The S_N1 mechanism proceeds through a planar carbocation intermediate. chemicalnote.com Because the carbocation is flat, the incoming nucleophile can attack from either the front side (the same side the leaving group departed from) or the back side with roughly equal probability. quora.com

Attack from the front side leads to a product with the same configuration as the starting material (retention of configuration). neetchennai.com

Attack from the back side results in a product with the opposite configuration (inversion of configuration). neetchennai.com

The result is often a nearly 50:50 mixture of both enantiomers, known as a racemic mixture, which is optically inactive. neetchennai.com However, complete racemization is rare, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. chemicalnote.comyoutube.com

Intramolecular and Intermolecular Interactions Influencing Reactivity Profiles

The reactivity of this compound is significantly influenced by both intramolecular and intermolecular forces.

Intermolecular Forces: These are the forces between molecules. For alcohols, the most important intermolecular forces are:

Hydrogen Bonding: The highly polarized O-H bond in the hydroxyl group allows alcohol molecules to act as both hydrogen bond donors and acceptors. libretexts.orgmasterorganicchemistry.com This is the strongest intermolecular force present in alcohols, leading to higher boiling points compared to alkanes of similar molecular weight. libretexts.orgyoutube.com In the context of reactivity, hydrogen bonding means that in protic solvents (like water or other alcohols), the alcohol's oxygen is solvated, which can affect its nucleophilicity. To initiate reactions like substitution or elimination, these hydrogen bonds must be overcome, often by using a strong acid to protonate the hydroxyl group. youtube.com

Dipole-Dipole Interactions: The C-O and O-H bonds are polar, creating a net dipole moment in the molecule. These dipoles lead to attractive forces between adjacent alcohol molecules. libretexts.orgck12.org

Intramolecular Forces: These are forces within a single molecule. In this compound, steric hindrance is a key intramolecular factor. The bulky cyclohexyl and pentyl groups can hinder the approach of a nucleophile in an S_N2 reaction, slowing the reaction rate compared to less sterically crowded secondary alcohols. chemicalnote.com This steric bulk also influences the stability of the potential carbocation in an S_N1 reaction and the relative stability of the alkene products in an E1 reaction.

Stereochemistry and Enantioselective Synthesis of 1 Cyclohexyl 1 Pentanol and Chiral Analogs

Chiral Resolution and Enantiomeric Excess Determination Methodologies

The separation of enantiomers from a racemic mixture of 1-cyclohexyl-1-pentanol and the determination of the enantiomeric purity of the resulting products are critical steps in stereochemical studies. Various methodologies can be employed for these purposes, ranging from enzymatic kinetic resolution to chromatographic and spectroscopic techniques.

Enzymatic Kinetic Resolution:

One effective method for resolving racemic tertiary alcohols is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For instance, lipases are known to catalyze the enantioselective acylation of alcohols. In a study on the dynamic kinetic resolution of a tertiary alcohol, lipase (B570770) A from Candida antarctica (CAL-A) was used in combination with an oxovanadium catalyst for racemization. nih.govrsc.org This chemoenzymatic approach allowed for the conversion of the racemic alcohol to a single enantiomer of the corresponding ester with high enantiomeric excess (>99% ee). nih.govrsc.org

Another relevant enzyme is linalool (B1675412) dehydratase isomerase (LinD), which has been shown to exhibit enantioselectivity in the dehydration of tertiary allylic alcohols. acs.org While the primary function of this enzyme is dehydration, its enantioselective nature allows for the kinetic resolution of racemic tertiary alcohols, including those with bulky substituents like a cyclohexyl group. acs.org The enzyme preferentially converts the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer with high enantiomeric excess.

Table 1: Enzymatic Kinetic Resolution of Tertiary Alcohols
EnzymeSubstrate TypeReactionEnantioselectivityReference
Lipase A from Candida antarctica (CAL-A)Tertiary AlcoholsEsterificationExcellent (>99% ee for the ester) nih.govrsc.org
Linalool Dehydratase Isomerase (LinD)Tertiary Allylic AlcoholsDehydrationHigh (allows isolation of (R)-enantiomer with >99% ee) acs.org

Chromatographic and Spectroscopic Methods for Enantiomeric Excess Determination:

Once a chiral resolution has been performed, or an enantioselective synthesis has been carried out, it is essential to determine the enantiomeric excess (ee) of the product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating enantiomers and quantifying their relative amounts. csfarmacie.cz For tertiary alcohols like this compound, derivatization to form diastereomeric esters with a chiral acid can facilitate separation on a standard achiral HPLC column. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric excess. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. researchgate.netsemanticscholar.org For alcohols, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters with distinct 1H and 19F NMR signals. researchgate.net

Diastereoselective and Enantioselective Synthetic Strategies for Cyclohexanol (B46403) Derivatives

The controlled synthesis of specific stereoisomers of this compound and its analogs is a key objective in stereoselective synthesis. This involves strategies that favor the formation of one diastereomer or enantiomer over others.

A common approach to synthesizing this compound is the addition of an organometallic pentyl reagent (e.g., pentyllithium or pentylmagnesium bromide) to cyclohexanone (B45756). The stereochemical outcome of such additions can be influenced by the reaction conditions and the presence of chiral additives. Diastereoselective additions to substituted cyclohexanones are well-documented, where the incoming nucleophile preferentially attacks from the less sterically hindered face. lookchem.comlookchem.com

For enantioselective synthesis, a prochiral starting material is treated with a chiral reagent or catalyst to generate a chiral product with a preference for one enantiomer. The synthesis of chiral tertiary alcohols presents a significant challenge due to the steric hindrance around the carbonyl group. researchgate.net However, various methods have been developed to address this.

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral alcohols. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral cyclohexanols, catalysts can be employed in reactions such as the asymmetric reduction of cyclohexanones or the asymmetric addition of nucleophiles. scielo.br For instance, the treatment of β,β-disubstituted-α,β-unsaturated ketones with a catalytic amount of a copper hydride complex ligated by a nonracemic ligand can lead to the formation of cyclic aldol (B89426) products with the creation of three new adjacent chiral centers with excellent diastereoselectivities and enantioselectivities. scielo.br

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. In the context of synthesizing chiral cyclohexanol derivatives, a chiral auxiliary could be attached to the cyclohexanone precursor to control the facial selectivity of the nucleophilic addition of the pentyl group.

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reactive center. In the enantioselective addition of a pentyl nucleophile to cyclohexanone, a chiral ligand coordinated to the metal of the organometallic reagent can effectively block one face of the carbonyl group, leading to the preferential formation of one enantiomer of this compound.

Conformational Analysis of Substituted Cyclohexanol Systems

The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. chromatographyonline.com In substituted cyclohexanols like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformations is largely determined by steric interactions.

Bulky substituents, such as the pentyl and hydroxyl groups in this compound, will preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). jocpr.comutdallas.edu Therefore, the most stable conformation of this compound is expected to have both the pentyl and hydroxyl groups in equatorial or pseudo-equatorial orientations. The specific conformational preferences can be investigated using computational methods and experimental techniques like NMR spectroscopy by analyzing coupling constants. nih.govacs.orgresearchgate.net

Impact of Stereochemistry on Enzymatic Efficiency and Biological Interactions

The three-dimensional structure of a molecule is critical for its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. doi.org Consequently, the different enantiomers of a chiral compound can exhibit significantly different biological activities.

The stereochemistry of this compound and its analogs can have a profound impact on their interaction with enzymes. As discussed in the context of enzymatic kinetic resolution, enzymes can show high stereoselectivity, preferentially binding and transforming one enantiomer over the other. mdpi.com The efficiency of an enzyme (enzymatic efficiency) is therefore highly dependent on the stereochemistry of its substrate. For example, the enzyme linalool dehydratase isomerase shows a clear preference for the (S)-enantiomer of certain tertiary alcohols, indicating that the active site of the enzyme is shaped to accommodate one enantiomer more effectively than the other. acs.org

Furthermore, in the context of fragrance compounds, the chirality of a molecule can influence its perceived scent and its physiological effects. oup.comacs.orgresearchgate.netnih.govdeepdyve.com Studies on chiral fragrance molecules like limonene (B3431351) and carvone (B1668592) have shown that their enantiomers can have distinct odors and can elicit different responses in the human autonomic nervous system. oup.comresearchgate.netnih.govdeepdyve.com This suggests that the olfactory receptors in the nose are capable of distinguishing between enantiomers. Given that this compound may have applications in the fragrance industry, it is likely that its enantiomers would also exhibit different sensory properties and biological activities.

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Insights

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Elucidating Stereochemistry and Complex Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-Cyclohexyl-1-pentanol. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of atoms within the molecule.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. The proton of the hydroxyl (-OH) group typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. Protons on the carbon adjacent to the hydroxyl group (the carbinol methine) are deshielded and appear at a distinct chemical shift. The signals for the cyclohexyl and pentyl protons appear in the aliphatic region, with their multiplicity (splitting pattern) providing information about adjacent protons.

¹³C NMR spectroscopy provides information on the different carbon environments. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and appears at a characteristic downfield shift. The remaining carbons of the cyclohexyl and pentyl groups can be assigned based on their expected chemical shifts.

For stereochemical analysis, particularly in cyclic systems like the cyclohexyl group, NMR is crucial. The conformation of the cyclohexyl ring (chair, boat) and the orientation of substituents (axial vs. equatorial) cause distinct differences in the chemical shifts and coupling constants of the ring protons. While this compound itself is chiral at the C1 position, more complex derivatives could have additional stereocenters on the ring, where techniques like the Nuclear Overhauser Effect (NOE) would be essential to determine the spatial proximity of protons and thus the relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Hydroxyl (-OH)1.0 - 5.0 (broad singlet)-Shift is highly variable due to hydrogen bonding.
Carbinol Carbon (C-OH)-70 - 80The carbon atom directly bonded to the hydroxyl group.
Cyclohexyl & Pentyl CH, CH₂0.8 - 2.014 - 40Complex overlapping signals in the aliphatic region.
Terminal Methyl (-CH₃)~0.9 (triplet)~14The terminal methyl group of the pentyl chain.

Mass Spectrometry Techniques for Reaction Monitoring, Intermediate Detection, and Product Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. For tertiary alcohols, the molecular ion peak (M⁺) is often weak or entirely absent in Electron Ionization (EI) mass spectra due to the instability of the parent ion. chemistrynotmystery.comwhitman.edu

The fragmentation of this compound is dominated by two primary pathways:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. The most favorable alpha-cleavage results in the loss of the largest alkyl radical, leading to a resonance-stabilized oxonium ion. libretexts.org For this compound, this could involve the loss of a butyl radical or a cyclohexyl radical.

Dehydration: This pathway involves the elimination of a water molecule (loss of 18 amu), resulting in an alkene radical cation [M-18]⁺. whitman.edulibretexts.org This peak is a common feature in the mass spectra of alcohols.

In a research context, MS is invaluable for monitoring the progress of a reaction, such as the synthesis of this compound via a Grignard reaction. By taking aliquots from the reaction mixture over time, MS can be used to track the disappearance of starting materials and the appearance of the product. It can also help in the identification of reaction intermediates and byproducts.

Table 2: Characteristic Mass Spectrometry Fragmentation for this compound

Based on typical fragmentation patterns for tertiary alcohols and available spectral data. libretexts.orgnih.gov

m/z Value Possible Fragment Identity Fragmentation Pathway
170[C₁₁H₂₂O]⁺Molecular Ion (M⁺) - often weak or absent.
152[C₁₁H₂₀]⁺˙Loss of H₂O (Dehydration).
113[C₇H₁₃O]⁺Loss of butyl radical (C₄H₉) via alpha-cleavage.
87[C₅H₁₁O]⁺Loss of cyclohexyl radical (C₆H₁₁) via alpha-cleavage.
69Fragment IonA prominent peak observed in the NIST library data for this compound. nih.gov
95Fragment IonA prominent peak observed in the NIST library data for this compound. nih.gov

Infrared (IR) Spectroscopy for Identifying Functional Group Transformations and Hydrogen Bonding Characteristics

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to its hydroxyl and alkyl groups. missouri.edu

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.org In a condensed phase (liquid or solid), this appears as a strong, broad band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.org The strength and nature of this hydrogen bonding can be studied by observing shifts in the position and shape of this band under varying conditions (e.g., concentration or temperature).

Other key absorptions include the C-O stretching vibration, which appears as a strong band in the 1000-1200 cm⁻¹ region, and the C-H stretching vibrations of the sp³-hybridized carbons of the pentyl and cyclohexyl groups, which are observed just below 3000 cm⁻¹. pressbooks.pub

IR spectroscopy is particularly useful for monitoring reactions where the hydroxyl group is involved. For example, in an oxidation reaction of this compound, the disappearance of the broad O-H band and the appearance of a sharp, strong C=O stretching band around 1700 cm⁻¹ would confirm the transformation of the alcohol to a ketone.

Table 3: Key Infrared Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Appearance
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (sp³)2850 - 2960Strong, Sharp
C-O Stretch1000 - 1200Strong
C-H Bend1350 - 1470Variable

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating and analyzing the components of a mixture. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the premier method for assessing the purity of volatile compounds like this compound and analyzing the composition of reaction mixtures. nih.gov

In GC, the sample is vaporized and passed through a column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. Each compound elutes at a characteristic retention time. The area under each peak in the resulting chromatogram is proportional to the amount of that compound in the mixture, allowing for quantitative purity assessment.

When coupled to a mass spectrometer, each separated component is immediately ionized and analyzed to produce a mass spectrum. This provides definitive identification of the eluting compound by matching its mass spectrum to a library database. nih.gov GC-MS is therefore invaluable for confirming the identity of the desired product in a synthesis, identifying byproducts, and detecting any unreacted starting materials. This dual-level analysis ensures a comprehensive understanding of the reaction outcome and the purity of the isolated product.

Advanced Spectroscopic Probes for Investigating Intermolecular Associations and Reaction Kinetics

Beyond routine analysis, advanced spectroscopic methods can be employed to probe the dynamic behavior of this compound, including its intermolecular associations and reaction kinetics.

Intermolecular Associations: The hydrogen bonding in alcohols is a key determinant of their physical properties. Techniques such as Fourier-transform near-infrared (FT-NIR) and Raman spectroscopy can provide detailed information about the different species present in the liquid state (monomers, dimers, and larger aggregates). nih.govresearchgate.net By analyzing shifts in the O-H vibrational bands, it is possible to study the thermodynamics of these associations. Computational studies, in conjunction with experimental spectroscopy, can further illuminate the electronic structure and topology of these hydrogen-bonded networks. nih.gov

Reaction Kinetics: Spectroscopic techniques that allow for real-time monitoring are crucial for studying reaction kinetics. researchgate.net For instance, by monitoring the change in absorbance of a specific functional group using time-resolved FT-IR or UV-Vis spectroscopy, the rate of a reaction involving this compound can be determined. For faster reactions, laser flash photolysis coupled with photoionization mass spectroscopy can be used to study the kinetics of radical reactions, providing fundamental data on reaction rate constants and their temperature dependence. nih.gov These kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 1 Pentanol Systems

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying chemical reactions, allowing for the detailed characterization of reaction intermediates and the transition states that connect them.

In the context of 1-Cyclohexyl-1-pentanol, DFT calculations can elucidate mechanisms of reactions such as oxidation, dehydration, or decomposition. For instance, studies on the oxidation of simpler alcohols like ethanol (B145695) have successfully used DFT to map out comprehensive reaction networks, identify rate-limiting steps, and understand the influence of catalysts. proquest.comresearchgate.net DFT calculations can determine the geometries and energies of transient species involved in a reaction. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. acs.org

For a molecule like this compound, DFT could be used to model:

Oxidation: The conversion of the secondary alcohol group to a ketone. DFT can identify the transition states for hydrogen abstraction from both the hydroxyl group and the alpha-carbon. rsc.orgacs.org

Dehydration: The elimination of a water molecule to form various isomeric alkenes (cyclohexylpentenes). DFT can help predict which isomer is favored by comparing the energies of the different transition states.

Radical Reactions: The formation and subsequent reactions of radical intermediates during processes like combustion.

A typical DFT study involves optimizing the molecular geometry of reactants, products, and all postulated intermediates and transition states. The calculated energy differences between these structures provide a thermodynamic and kinetic profile of the reaction pathway. youtube.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding how solvents influence their structure and dynamics. nih.govrsc.org

The structure of this compound is characterized by several degrees of freedom:

Cyclohexane (B81311) Ring Pucker: The cyclohexane ring is not planar and primarily adopts a stable "chair" conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy "boat" or "twist-boat" intermediates. MD simulations can model the frequency and energetics of these interconversions. nih.govnih.gov

Side Chain Rotation: The pentanol (B124592) chain can rotate freely around the C-C bond connecting it to the cyclohexane ring.

Pentyl Chain Conformations: The five-carbon chain itself has multiple rotatable bonds, leading to a large number of possible conformers.

MD simulations can track the trajectory of every atom in the system, providing a detailed picture of which conformations are most stable and how the molecule transitions between them. nih.gov Furthermore, by including explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent) in the simulation box, MD can reveal crucial information about solvent effects. chemrxiv.org These simulations can show how solvent molecules arrange themselves around the solute, the extent of hydrogen bonding between the alcohol group and the solvent, and how the solvent influences the conformational preferences of the molecule. mdpi.com For example, a polar solvent might stabilize conformations where the hydroxyl group is exposed, while a nonpolar solvent might favor more compact structures.

Table 1: Key Conformational Motions of this compound Amenable to MD Simulation
Molecular ComponentType of MotionKey Conformations/StatesInformation Gained from MD
Cyclohexane RingRing InversionChair, Twist-Boat, BoatEnergy barriers, inversion rates, population of states
Cyclohexyl-Pentanol LinkageBond RotationEquatorial vs. Axial attachment (post-flip)Rotational energy profile, preferred orientation
Pentanol Side ChainDihedral RotationsGauche, AntiOverall shape, solvent accessible surface area
Hydroxyl GroupOrientationVarious orientationsHydrogen bonding patterns with solvent

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which encompass methods like DFT and other ab initio approaches, are fundamental to understanding the electronic properties of a molecule. wikipedia.org These properties, in turn, govern the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions. northwestern.edu

For this compound, these calculations can determine several key electronic descriptors:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. dergipark.org.tr A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more likely to be reactive. schrodinger.com

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen atom of the hydroxyl group would be an area of negative potential, indicating a site prone to attack by electrophiles.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds. The carbon atom attached to the hydroxyl group will carry a partial positive charge, making it a potential site for nucleophilic attack.

By analyzing these computed properties, researchers can predict how this compound will interact with other reagents. For example, the HOMO-LUMO gap can suggest its reactivity in cycloaddition reactions, while the ESP map can guide predictions about where hydrogen bonding or electrophilic attack will occur. semanticscholar.org

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
PropertyPredicted Characteristic for this compoundImplication for Reactivity
HOMOLocalized mainly on the oxygen lone pairs of the hydroxyl group.Site of electron donation; susceptibility to electrophilic attack and oxidation.
LUMOLikely localized on the antibonding σ* orbitals, particularly C-O.Site of electron acceptance; involved in reactions like dehydration.
ESPNegative potential around the oxygen atom; positive potential on the hydroxyl hydrogen.Dictates hydrogen bonding interactions and sites for electrophilic/nucleophilic attack.
HOMO-LUMO GapExpected to be relatively large, typical for a saturated alcohol.Indicates high kinetic stability under normal conditions.

Modeling of Kinetic and Thermodynamic Parameters for Proposed Reaction Pathways

Computational chemistry provides the tools to model the kinetic and thermodynamic parameters that govern chemical reactions, without needing to perform the experiment. princeton.edu For proposed reaction pathways involving this compound, such as its combustion or thermal decomposition, these models are essential for predicting reaction rates and product distributions under various conditions.

Thermodynamic Parameters: By calculating the electronic and zero-point energies of reactants and products using quantum methods like DFT, one can determine key thermodynamic quantities:

Enthalpy of Reaction (ΔH): Indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure.

Entropy of Reaction (ΔS): Reflects the change in disorder during the reaction.

Kinetic Parameters: To understand the rate of a reaction, the transition state must be characterized. Using Transition State Theory (TST), computational models can predict:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This is calculated as the energy difference between the transition state and the reactants.

Rate Constants (k): The proportionality constant relating the rate of a reaction to the concentration of reactants. Rate constants are often calculated using the Arrhenius equation or more sophisticated methods like Variational Transition State Theory (VTST). researchgate.net

Studies on the combustion and decomposition of related molecules like pentanol isomers and ethanol have successfully used these approaches. univ-orleans.frosti.govacs.org For example, detailed kinetic models for pentanol oxidation have been developed by calculating rate constants for hundreds of elementary reactions, including hydrogen abstraction, radical addition to O₂, and isomerization. osti.govresearchgate.net These models can then be used in simulations to predict outcomes like ignition delay times, which can be validated against experimental data. osti.gov

In Silico Prediction of Metabolic or Degradation Pathways

In silico (computer-based) methods are increasingly used to predict how foreign compounds, or xenobiotics, are metabolized by living organisms or degraded in the environment. tandfonline.comnih.gov These approaches are critical for assessing the potential toxicity and environmental fate of chemicals like this compound.

Two main strategies are employed for this purpose:

Expert Systems/Rule-Based Systems: These are software tools that contain a curated database of known biotransformation reactions. acs.org They apply a set of rules to a query molecule to predict likely metabolites. For this compound, such a system would likely predict Phase I and Phase II metabolic reactions. q-bio.org

Phase I: Oxidation of the alcohol to a ketone (1-cyclohexyl-1-pentanone) or hydroxylation at various positions on the cyclohexane or pentyl chain, typically catalyzed by cytochrome P450 enzymes.

Phase II: Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to increase water solubility and facilitate excretion.

Microbial Degradation Pathway Prediction: Computational frameworks can predict how microorganisms might break down a compound. nih.gov For a molecule containing an alkane-like structure, these tools would model pathways for aerobic or anaerobic degradation. The aerobic degradation of cyclic alkanes often begins with hydroxylation by an alkane hydroxylase, followed by oxidation of the alcohol to a ketone and subsequent ring cleavage. frontiersin.orgresearchgate.net Anaerobic pathways are more complex and can involve processes like carboxylation or addition to fumarate. frontiersin.org

These predictive models help prioritize chemicals for further testing and can guide the design of bioremediation strategies. tandfonline.com By simulating potential metabolic pathways, scientists can identify potentially toxic metabolites or persistent degradation products without extensive and costly experimental studies. nih.govnih.gov

Applications in Advanced Organic Synthesis As a Building Block and Reagent

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The utility of 1-Cyclohexyl-1-pentanol as a versatile intermediate stems from the reactivity of its tertiary hydroxyl group. This functional group can undergo a variety of chemical transformations, allowing for the introduction of the cyclohexylpentyl moiety into larger, more complex molecular architectures.

Key reactions that underscore its role as a synthetic intermediate include:

Dehydration to Alkenes: Like other tertiary alcohols, this compound can be readily dehydrated under acidic conditions to yield alkenes. openstax.orglibretexts.org This reaction typically proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate. openstax.org The resulting alkenes, primarily 1-cyclohexyl-1-pentene and cyclohexylidenepentane, are valuable precursors for further functionalization. For instance, these alkenes can undergo hydroboration-oxidation to form secondary alcohols with regioselectivity opposite to that of acid-catalyzed hydration, or they can be subjected to ozonolysis to yield carbonyl compounds.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form 1-chloro-1-cyclohexylpentane or 1-bromo-1-cyclohexylpentane. With tertiary alcohols, this substitution reaction with hydrohalic acids like HCl or HBr proceeds readily at moderate temperatures via an S(_N)1 mechanism. openstax.org The resulting tertiary alkyl halides are themselves versatile intermediates, capable of participating in nucleophilic substitution and elimination reactions, and in the formation of organometallic reagents.

Esterification: this compound can react with carboxylic acids, acid chlorides, or anhydrides to form esters. These ester derivatives are of interest in various fields, including fragrance and materials science. The bulky cyclohexyl group can impart specific physical properties, such as hydrophobicity and thermal stability, to the resulting ester.

The following table summarizes the key transformations of this compound as a synthetic intermediate.

Reagent(s)Reaction TypeProduct Type
H₂SO₄ or H₃PO₄, heatDehydration (E1)Alkenes
HCl or HBrNucleophilic Substitution (S(_N)1)Tertiary Alkyl Halides
R-COOH, acid catalystFischer EsterificationEsters
R-COCl, pyridine (B92270)AcylationEsters

Utility as a Specialized Solvent in Various Chemical Reactions

The molecular structure of this compound suggests its potential utility as a specialized solvent in certain chemical reactions. Its characteristics include:

Aprotic Character with Hydrogen Bonding Capability: While it is a protic molecule due to the hydroxyl group, the steric hindrance provided by the cyclohexyl and pentyl groups diminishes its ability to act as a proton donor compared to smaller primary or secondary alcohols. However, the oxygen atom's lone pairs can still act as hydrogen bond acceptors.

Hydrophobicity: The large, nonpolar cyclohexyl and pentyl groups render the molecule substantially hydrophobic, making it a suitable solvent for nonpolar reactants. cymitquimica.com

Influence on Reaction Rates and Selectivity: The steric bulk of the solvent can influence the stereochemical outcome of a reaction by favoring certain transition states over others. Its ability to engage in hydrogen bonding can also stabilize intermediates or reagents, thereby affecting reaction rates.

While specific, documented applications of this compound as a primary solvent in industrial or large-scale laboratory synthesis are not widely reported in readily available literature, its properties are analogous to other bulky tertiary alcohols that find use in specialized applications. For example, tertiary alcohols can be employed in certain photocatalytic reactions where their resistance to oxidation under specific conditions is advantageous. nih.gov

Synthesis of Derivatized Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The this compound scaffold can serve as a starting point for the synthesis of a library of analogs for such studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological effect.

Potential modifications to the this compound scaffold for SAR studies could include:

Variation of the Alkyl Chain: The pentyl group can be replaced with shorter (e.g., butyl, propyl) or longer (e.g., hexyl, heptyl) alkyl chains to investigate the effect of lipophilicity and chain length on activity.

Modification of the Cyclohexyl Ring: Substituents can be introduced onto the cyclohexyl ring to explore the impact of steric and electronic effects. For example, the introduction of polar groups like hydroxyl or amino functions could enhance water solubility and introduce new binding interactions.

Esterification or Etherification of the Hydroxyl Group: Conversion of the hydroxyl group to a variety of esters or ethers allows for a systematic exploration of how different functional groups at this position affect biological activity. This is a common strategy to create prodrugs or to fine-tune a molecule's pharmacokinetic properties.

Introduction of Aromaticity: Replacing the cyclohexyl ring with a phenyl group would create an aromatic analog, allowing for an investigation into the role of π-π interactions in binding to a biological target.

The following table illustrates a hypothetical SAR study based on the this compound scaffold.

R¹ (Ring)R² (Chain)R³ (at -OH)Potential Impact on Activity
Cyclohexyln-Pentyl-HBaseline Compound
Cyclohexyln-Butyl-HInvestigates effect of shorter alkyl chain
4-Methylcyclohexyln-Pentyl-HProbes steric effects on the ring
Cyclohexyln-Pentyl-COCH₃Examines effect of esterification
Phenyln-Pentyl-HAssesses importance of aromaticity

Development of Novel Reagents and Catalysts Incorporating the this compound Scaffold

The structural features of this compound make its derivatives potential candidates for use in the development of novel reagents and catalysts. The concept of a "scaffold" in catalysis involves a molecular framework to which catalytic moieties and substrate-binding sites can be attached. nih.govnih.gov

Chiral Auxiliaries: If this compound were resolved into its individual enantiomers, these chiral alcohols could be used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. The bulky nature of the cyclohexyl group could provide effective steric shielding to control the facial selectivity of reactions on a substrate attached to the hydroxyl group.

Ligands for Asymmetric Catalysis: Derivatives of this compound could be synthesized to act as ligands for metal-based catalysts. For instance, the hydroxyl group could be a handle for the introduction of phosphine (B1218219) or amine functionalities, which are common coordinating groups in transition metal catalysis. The steric bulk of the cyclohexylpentanol framework could create a specific chiral pocket around the metal center, influencing the enantioselectivity of catalyzed reactions such as hydrogenation or C-C bond formation. While specific catalysts based on this exact scaffold are not prominent in the literature, the principle is well-established with other bulky alcohol structures.

Organocatalysts: The this compound scaffold could be incorporated into larger molecules designed to act as organocatalysts. For example, it could be part of a chiral Brønsted acid or base, where the steric environment created by the cyclohexyl and pentyl groups influences the catalyst's interaction with substrates. Enzymes that catalyze dehydration reactions, such as linalool (B1675412) dehydratase, have been shown to act on cycloalkane-substituted tertiary alcohols, suggesting that biocatalytic applications using derivatives of this compound could also be an area for exploration. acs.org

Future Research Directions and Unexplored Avenues for 1 Cyclohexyl 1 Pentanol

The tertiary alcohol 1-Cyclohexyl-1-pentanol represents a unique structural motif combining a bulky cycloaliphatic group with a linear alkyl chain. While its fundamental properties are established, its potential in advanced chemical applications remains largely untapped. The following sections outline promising future research directions, focusing on sustainable synthesis, novel reactivity, materials science, and the integration of computational tools to unlock the full potential of this versatile scaffold.

Q & A

Basic: What spectroscopic and computational methods are recommended for characterizing the molecular structure of 1-Cyclohexyl-1-pentanol?

Answer:
To confirm the molecular structure, use infrared (IR) spectroscopy to identify functional groups (e.g., -OH stretching at ~3300 cm⁻¹) and mass spectrometry to determine molecular weight and fragmentation patterns . Computational methods like Quantum Chemical Calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models can predict electronic properties and validate experimental data. Tools leveraging patented QSQN technology (Quantum Chemistry, Statistical Thermodynamics, and Neural Networks) are particularly effective for deep structural profiling .

Basic: What are the primary synthetic routes for this compound, and how can yield be optimized?

Answer:
Common methods include:

  • Grignard Reaction : Cyclohexylmagnesium bromide with pentanal under anhydrous conditions.
  • Hydrogenation : Reduction of 1-cyclohexyl-1-penten-3-one using catalysts like Pd/C or Raney Ni.
    Yield optimization strategies:
    • Control reaction temperature (e.g., 0–25°C for Grignard to minimize side reactions).
    • Use high-purity reagents and inert atmospheres to prevent oxidation.
    • Monitor progress via TLC or GC-MS to terminate reactions at peak product formation .

Advanced: How can researchers design experiments to resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer:
Contradictions often arise from impurities or methodological variability. To address this:

Standardize Protocols : Use calibrated equipment (e.g., DSC for enthalpy measurements) and replicate experiments across labs.

Cross-Validate Methods : Compare data from gas-phase calorimetry, IR-derived vibrational energies, and computational models (e.g., QSPR).

Statistical Analysis : Apply ANOVA or t-tests to identify outliers and determine confidence intervals for reported values .

Purity Verification : Characterize samples via HPLC or NMR before experimentation .

Advanced: What experimental frameworks are suitable for studying the stereochemical effects of this compound in catalytic systems?

Answer:
Adopt a multivariate experimental design :

  • Variables : Vary cyclohexyl substituent conformation (chair vs. boat) and pentanol chain orientation.
  • Controls : Use chiral chromatography to isolate enantiomers and compare their catalytic activity.
  • Techniques :
    • X-ray Crystallography : Resolve 3D structure to confirm stereochemistry.
    • Kinetic Isotope Effects (KIE) : Probe transition states in reactions involving deuterated analogs.
    • DFT Simulations : Model steric and electronic interactions in catalytic pathways .

Advanced: How can computational models predict the environmental behavior (e.g., biodegradation, toxicity) of this compound?

Answer:
Leverage predictive toxicology databases (e.g., EPA DSSTox) and tools like BKMS_METABOLIC to simulate metabolic pathways. Steps include:

Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes.

QSPR Models : Correlate logP values with bioaccumulation potential.

Neural Networks : Train models on existing toxicity datasets to predict acute/chronic effects.
Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure adequate airflow to prevent vapor accumulation (flash point ~90°C).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Data : Review LD50 values (oral/dermal) and MSDS guidelines for emergency protocols .

Advanced: What strategies improve the reproducibility of kinetic studies involving this compound in solvent-mediated reactions?

Answer:

  • Solvent Selection : Use deuterated solvents (e.g., DMSO-d6) for consistent polarity and minimal proton interference in NMR-based kinetics.
  • Temperature Control : Employ jacketed reactors with PID controllers (±0.1°C accuracy).
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track reactant consumption in real time.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets and metadata .

Advanced: How can researchers apply the FINER criteria to formulate hypothesis-driven studies on this compound?

Answer:
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to specialized instrumentation (e.g., GC-MS, HPLC).
  • Novel : Investigate understudied properties, such as its role in asymmetric catalysis.
  • Ethical : Follow institutional guidelines for waste disposal and toxicity testing.
  • Relevant : Align with sustainability goals (e.g., green solvent applications) .

Basic: What analytical techniques quantify this compound in complex mixtures?

Answer:

  • Gas Chromatography (GC) : Pair with FID or MS detectors for high sensitivity.
  • NMR Spectroscopy : Use 13C^{13}\text{C}-DEPT to resolve overlapping signals in mixtures.
  • HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/water gradient) for separation efficiency .

Advanced: What role does this compound play in supramolecular chemistry, and how can its host-guest interactions be studied?

Answer:
Its cyclohexyl group enables cavity formation in cyclodextrin-based systems . Study interactions via:

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (KdK_d) with macrocyclic hosts.
  • Molecular Dynamics : Simulate guest inclusion dynamics and stabilization energies.
  • X-ray Diffraction : Resolve crystal structures of host-guest complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.